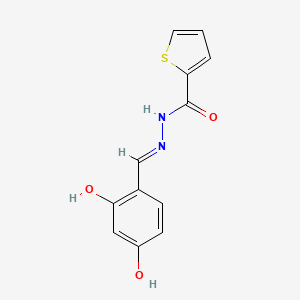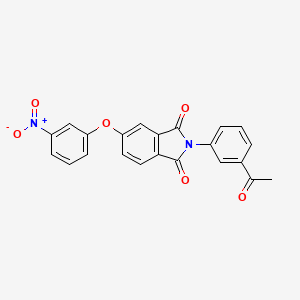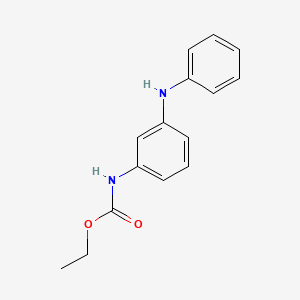![molecular formula C19H30N2O3 B15042501 N'-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}propanehydrazide](/img/structure/B15042501.png)
N'-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-propanoyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-propanoyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid.
Hydrazide Formation: The acetic acid derivative is then reacted with hydrazine hydrate under controlled conditions to form the corresponding hydrazide.
Propanoylation: The final step involves the propanoylation of the hydrazide using propanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-propanoyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
N’-propanoyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N’-propanoyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol
- N-(2,4,4-trimethylpentan-2-yl)acetamide
- 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline
Uniqueness
N’-propanoyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C19H30N2O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]propanehydrazide |
InChI |
InChI=1S/C19H30N2O3/c1-7-16(22)20-21-17(23)12-24-15-10-8-14(9-11-15)19(5,6)13-18(2,3)4/h8-11H,7,12-13H2,1-6H3,(H,20,22)(H,21,23) |
InChI Key |
XUDNTLQQXYSDDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NNC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15042424.png)
![Propyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B15042430.png)



![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-tert-butylbenzohydrazide](/img/structure/B15042442.png)
![9-[2-(benzyloxy)-3,5-diiodophenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B15042443.png)

![2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15042469.png)
![9-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B15042477.png)

![N'-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B15042480.png)
![N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B15042494.png)
![2-methoxy-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B15042506.png)
